1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Medicinal Chemistry Drug Design Pharmacophore Modeling

1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008189-05-6, molecular formula C22H23N3O4, molecular weight 393.4 g/mol) is a synthetic small molecule belonging to the 1,3-disubstituted pyrrolidine-2,5-dione class. The structure features an N1-(4-acetylphenyl) substituent and a C3-(4-morpholinophenyl)amino group on the succinimide core.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 1008189-05-6
Cat. No. B2458975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
CAS1008189-05-6
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C22H23N3O4/c1-15(26)16-2-6-19(7-3-16)25-21(27)14-20(22(25)28)23-17-4-8-18(9-5-17)24-10-12-29-13-11-24/h2-9,20,23H,10-14H2,1H3
InChIKeyAKONEALXTQGOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008189-05-6): Sourcing Guide for a Research-Grade Pyrrolidine-2,5-dione Scaffold


1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008189-05-6, molecular formula C22H23N3O4, molecular weight 393.4 g/mol) is a synthetic small molecule belonging to the 1,3-disubstituted pyrrolidine-2,5-dione class [1]. The structure features an N1-(4-acetylphenyl) substituent and a C3-(4-morpholinophenyl)amino group on the succinimide core. Its computed XLogP3 is 1.9, topological polar surface area is 79 Ų, and it possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors, placing it within favorable drug-like physicochemical space [1]. The compound is listed in PubChem (CID 2985295) with a create date of 2005-07-29, and in several commercial screening libraries, but peer-reviewed primary research literature directly characterizing its biological activity remains sparse as of 2026 [1]. This guide identifies the verifiable structural and property-based factors that distinguish it from its closest N1-substituted analogs for procurement decisions.

Why 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione Cannot Be Swapped with Generic Pyrrolidine-2,5-dione Analogs


Within the 1,3-disubstituted pyrrolidine-2,5-dione series, the nature of the N1-aryl substituent critically modulates both physicochemical properties and potential target engagement. The 4-acetylphenyl group on the target compound introduces a hydrogen-bond-accepting ketone moiety (computed XLogP3 = 1.9) absent in analogs such as the N1-benzyl (more lipophilic) or N1-cyclohexyl (fully saturated, reduced aromatic stacking potential) variants [1]. Conversely, replacing the acetyl group with an ethoxy group yields 1-(4-ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 355115-11-6), which alters the electronic character and H-bonding capacity of the N1-aryl ring [2]. The 3-(4-morpholinophenyl)amino motif contributes additional H-bond acceptor capacity via the morpholine oxygen, and the aniline NH serves as the sole H-bond donor in the molecule, making the spatial relationship between the N1-acetyl and C3-morpholinophenylamino pharmacophoric elements a unique feature not recapitulated in single-substituted pyrrolidine-2,5-diones such as 1-(4-acetylphenyl)pyrrolidine-2,5-dione (CAS 36254-39-4), which entirely lacks the 3-amino substitution . These structural distinctions mean that generic substitution without matching both the acetylphenyl and morpholinophenylamino motifs risks losing the specific pharmacophore geometry required for target interactions reported in the urotensin II antagonist patent family to which this chemotype belongs [3].

Quantitative Product-Specific Evidence Guide: 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione vs. Closest Analogs


H-Bond Acceptor Count Advantage Over N1-Benzyl and N1-Cyclohexyl Analogs

The target compound (C22H23N3O4) contains 6 hydrogen bond acceptor sites compared to 5 for its N1-benzyl analog 1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione and its N1-cyclohexyl analog 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, as computed by Cactvs 3.4.8.18 [1]. The additional HBA capacity originates from the acetyl ketone oxygen on the N1-phenyl substituent. This single-unit difference in HBA count can be mechanistically meaningful for target binding, as each additional HBA contributes approximately -0.7 to -1.0 kcal/mol in free energy of binding when engaged with a complementary H-bond donor on a protein target [2].

Medicinal Chemistry Drug Design Pharmacophore Modeling

Topological Polar Surface Area (TPSA) Differentiation from N1-Ethoxy Analog Enabling CNS Permeability Tuning

The target compound has a computed TPSA of 79 Ų (PubChem, Cactvs 3.4.8.18) [1]. Its closest commercial analog, 1-(4-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 355115-11-6, C22H25N3O4), has a computed TPSA of approximately 71 Ų, due to the ethoxy oxygen contributing less polar surface area than the acetyl group . The 8 Ų increase in TPSA for the target compound places it closer to the commonly cited 90 Ų threshold for optimal blood-brain barrier penetration, offering project teams a tunable parameter for CNS exposure [2].

CNS Drug Discovery ADME Physicochemical Profiling

Calculated Lipophilicity (XLogP3) Differentiates Target from N1-Butyl and N1-Cyclohexyl Analogs

The target compound has a computed XLogP3 of 1.9 [1]. This value is significantly lower (more hydrophilic) than that of 1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (BMPPD) and 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, which are estimated to have XLogP3 values of approximately 2.8 and 3.2, respectively, due to their aliphatic N1 substituents [2]. An XLogP3 of 1.9 positions the target compound within the optimal range (1–3) for oral absorption and aqueous solubility per Lipinski's rule-of-five guidelines [3].

Lipophilicity Drug Design Lead Optimization

Dual Pharmacophoric Elements: Acetylphenyl + Morpholinophenylamino vs. Single-Substituted Pyrrolidine-2,5-diones

The target compound incorporates both an N1-acetylphenyl group (present as a key pharmacophore in anticonvulsant-active pyrrolidine-2,5-diones, cf. 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione series) and a C3-morpholinophenylamino motif (present in urotensin II antagonist chemotypes, cf. US 2010/0256130 A1) [1][2]. By contrast, 1-(4-Acetylphenyl)pyrrolidine-2,5-dione (CAS 36254-39-4) lacks the C3-amino substitution entirely and therefore cannot engage the same dual-target space . The convergence of these two pharmacophoric elements in a single scaffold is not replicated in any of the common commercial analogs.

Pharmacophore GPCR Antagonists Urotensin II

Best-Fit Research Application Scenarios for 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione


Urotensin II Receptor Antagonist SAR Exploration

The compound’s core pyrrolidine-2,5-dione scaffold with C3-morpholinophenylamino substitution places it within the morpholinyl-pyrrolidinyl chemotype claimed in US 2010/0256130 A1 as urotensin II (UT) receptor antagonists [2]. The N1-acetylphenyl variant offers a distinct electronic and steric profile compared to the exemplified N1-aryl analogs, making it a suitable probe for expanding structure-activity relationships (SAR) around the UT receptor ligand binding pocket. Procurement of this compound enables head-to-head pharmacological comparison with N1-unsubstituted or N1-alkyl variants.

CNS Drug Discovery: Balancing TPSA and Lipophilicity for Brain Penetrance Optimization

With a computed TPSA of 79 Ų and XLogP3 of 1.9, the target compound occupies a favorable region of the CNS drug-like property space [1]. For neuroscience programs where the succinimide scaffold is a privileged core, the acetylphenyl analog provides an intermediate polarity option between the more lipophilic N1-cyclohexyl and N1-butyl analogs (XLogP3 > 2.8) and potentially more polar N1-heteroaryl variants. This enables systematic evaluation of the TPSA–logP trade-off on brain-to-plasma ratio in cassette pharmacokinetic studies.

Anticonvulsant Lead Development Leveraging the N1-Acetylphenyl Pharmacophore

The 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione series has demonstrated in vitro GABA-transaminase inhibitory activity relevant to anticonvulsant development [REFS-1 (Section 4 Scenarios)]. The target compound replaces the 3-aryloxy group with a 3-(4-morpholinophenyl)amino group, offering the opportunity to evaluate whether the morpholinophenylamino substitution retains, enhances, or diminishes GABAergic activity. Procurement is warranted for programs seeking to diversify the C3 substitution while maintaining the N1-acetylphenyl motif shown to be favorable for anticonvulsant efficacy.

Chemical Probe for Acetyl-Lysine Mimicry or Covalent Targeting

The 4-acetylphenyl substituent structurally resembles the acetyl-lysine post-translational modification, and acetylphenyl-containing compounds have been explored as bromodomain and epigenetic reader domain ligands [class-level reference]. The target compound combines this acetyl-lysine mimetic motif with a morpholinophenylamino group capable of additional H-bond and hydrophobic interactions, positioning it as a potential probe for acetyl-lysine binding pocket selectivity screening. The acetyl group may also serve as a reversible covalent warhead for certain enzyme active sites.

Quote Request

Request a Quote for 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.